molecular formula C18H16N4O3S2 B15166092 2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

Cat. No.: B15166092
M. Wt: 400.5 g/mol
InChI Key: YXFUOLSRICXYLS-UHFFFAOYSA-N
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Description

2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Furan Groups: The furan rings can be introduced through a Friedel-Crafts acylation reaction using furan derivatives and acyl chlorides in the presence of a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the triazole intermediate with thiol-containing compounds under mild conditions.

    Attachment of the Thiophene Group: The final step involves the coupling of the thiophene moiety to the acetamide backbone using standard coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and thiophene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furan oxides and thiophene oxides.

    Reduction: Formation of saturated triazole derivatives.

    Substitution: Formation of various substituted furan and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s heterocyclic structure is of interest for its potential bioactivity. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure may offer advantages in the development of antimicrobial, anticancer, or anti-inflammatory agents.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of biological pathways. The triazole ring, in particular, can act as a bioisostere for amide or ester groups, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetic acid
  • 5-(Furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
  • Furan-2,5-dicarboxylic acid

Uniqueness

Compared to similar compounds, 2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide stands out due to its unique combination of functional groups. The presence of both furan and thiophene rings, along with the triazole and sulfanyl linkages, provides a versatile platform for chemical modifications and potential bioactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H16N4O3S2/c23-16(19-10-14-5-3-9-26-14)12-27-18-21-20-17(15-6-2-8-25-15)22(18)11-13-4-1-7-24-13/h1-9H,10-12H2,(H,19,23)

InChI Key

YXFUOLSRICXYLS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NCC3=CC=CS3)C4=CC=CO4

Origin of Product

United States

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